1'-Benzyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
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Overview
Description
1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, known for its diverse biological activities.
Preparation Methods
The synthesis of 1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The spiro linkage is then introduced through a cyclization reaction involving a diol and a carbonyl compound in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the dioxane ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one involves its interaction with specific molecular targets. The indole moiety can bind to proteins such as tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The spiro linkage may also contribute to the compound’s stability and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar compounds to 1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one include:
2’-Oxo-1’,2’-dihydrospiro([cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles): These compounds share the spiro linkage and indole core but differ in their substituents and reactivity.
1,3-Dihydrospiro([2H-indole-2,2’-bipyrido[3,2-f][2,3-h][1,4]benzoxazines]): These compounds exhibit solvatochromic and photochromic properties, making them useful in material science.
The uniqueness of 1’-Benzyl-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one lies in its combination of the indole moiety with the spiro linkage, providing a versatile scaffold for developing new compounds with diverse biological and chemical properties.
Properties
IUPAC Name |
1'-benzylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17-18(21-11-6-12-22-18)15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCYUKRBWHVKKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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